molecular formula C9H7F3O B147564 3'-(Trifluoromethyl)acetophenone CAS No. 349-76-8

3'-(Trifluoromethyl)acetophenone

Cat. No. B147564
CAS RN: 349-76-8
M. Wt: 188.15 g/mol
InChI Key: ABXGMGUHGLQMAW-UHFFFAOYSA-N
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Description

3'-(Trifluoromethyl)acetophenone is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. The presence of the trifluoromethyl group significantly influences the physical structure of the compound, affecting its spectroscopic properties and reactivity .

Synthesis Analysis

The synthesis of derivatives of 3'-(Trifluoromethyl)acetophenone, such as 3,5-bis(trifluoromethyl)acetophenone, has been explored using different methods. One approach involves the use of Grignard reagents, specifically isopropylmagnesium chloride, followed by acetylation with acetic anhydride. This method is noted for its safety and efficiency, avoiding issues such as waste disposal and the risk of detonation commonly associated with Grignard reactions .

Molecular Structure Analysis

Studies have employed Density Functional Theory (DFT) calculations to assign the experimental spectra of 3'-(Trifluoromethyl)acetophenone and to understand its molecular geometry, hybridization, and bond strengths. The calculations have provided insights into the charge distribution within the molecule and identified the most stable conformer. The HOMO-LUMO energy gap has been calculated, which is useful for predicting sites of electrophilic and nucleophilic attack .

Chemical Reactions Analysis

The compound has been used in various chemical reactions, including asymmetric hydrogenation and bioreduction. In one study, rhodium-catalyzed enantioselective hydrogenation was performed to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. The reaction's enantioselectivity was modulated by different chiral modifiers . Another study identified an enzyme from Burkholderia cenocepacia capable of reducing 3,5-bis(trifluoromethyl)acetophenone with high stereoselectivity, highlighting the potential of biocatalysis in producing chiral compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-(Trifluoromethyl)acetophenone have been extensively studied through spectroscopic methods and quantum chemical calculations. The influence of the trifluoromethyl group on the compound's structure has been highlighted, with studies showing its effect on thermodynamic properties and paramagnetic susceptibility. Theoretical studies have also delved into the photochemical behavior of acetophenone derivatives, revealing the impact of different excited states on the compound's reactivity .

Scientific Research Applications

Biocatalytic Reduction

A novel bacterial strain, Leifsonia xyli HS0904, was discovered, capable of asymmetrically reducing 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. This bacterial isolate can achieve high enantiometric excess (ee) values, making it a significant finding in the biocatalytic reduction of trifluoromethyl acetophenone compounds (Wang et al., 2011).

Spectrophotometric Investigation

A spectrophotometric study on 3-(Trifluoromethyl) Acetophenone (abbreviated as 3TFMAP) involved analyzing the molecular structures, vibrational wavenumbers, and molecular electrostatic potential maps. This research contributes to understanding the physical and chemical properties of 3TFMAP in detail (Saravanan et al., 2019).

Enzymatic Catalysis

An enzyme derived from Burkholderia cenocepacia demonstrated excellent anti-Prelog’s stereoselectivity in reducing 3,5-bis(trifluoromethyl) acetophenone. This discovery is significant for its potential application in synthesizing aromatic chiral alcohols for pharmaceutical uses (Yu et al., 2018).

Electrochemical Studies

The electrochemical pinacol coupling of acetophenone was investigated in various ionic liquids, demonstrating effects on the stereoselectivity and kinetics of the reaction. This research is crucial for understanding how ionic liquids can influence electrochemical reactions involving acetophenone derivatives (Lagrost et al., 2005).

Inhibitors for Corrosion

Triazole derivatives, including 4-chloro-acetophenone-O-1'-(1',3',4'-triazolyl)-metheneoxime, were synthesized and evaluated as inhibitors for mild steel corrosion in acidic media. This research highlights the application of acetophenone derivatives in corrosion prevention (Li et al., 2007).

Phosphorescence Studies

Studies on the phosphorescence of acetophenone in various solvents revealed insights into its electronic properties and potential applications in understanding photophysical processes (Lamola, 1967).

Corrosion Inhibition Effect

Research on 3-nitroacetophenone indicated its efficiency as a corrosion inhibitor for mild steel in an acidic medium, further establishing the utility of acetophenone derivatives in corrosion protection (Ibrahim et al., 2022).

Electrocatalysis

The electroreduction of acetophenone in dry ionic liquids was studied, demonstrating different product distributions and reaction mechanisms. This research is essential for developing new electrocatalytic processes (Zhao et al., 2014).

Efficient Enantioselective Synthesis

Leifsonia xyli CCTCC M 2010241 cells were used for the efficient enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, highlighting the potential of biocatalysis in producing chiral alcohols (Ouyang et al., 2013).

Safety And Hazards

When handling 3’-(Trifluoromethyl)acetophenone, avoid all personal contact, including inhalation . Wear protective clothing when the risk of exposure occurs. Use it in a well-ventilated area and avoid contact with moisture . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]ethanone
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InChI

InChI=1S/C9H7F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXGMGUHGLQMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059844
Record name Ethanone, 1-[3-(trifluoromethyl)phenyl]-
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Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3'-(Trifluoromethyl)acetophenone

CAS RN

349-76-8
Record name 3′-(Trifluoromethyl)acetophenone
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Record name Ethanone, 1-(3-(trifluoromethyl)phenyl)-
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Record name Ethanone, 1-[3-(trifluoromethyl)phenyl]-
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Record name Ethanone, 1-[3-(trifluoromethyl)phenyl]-
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Record name 3'-(trifluoromethyl)acetophenone
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Record name ETHANONE, 1-(3-(TRIFLUOROMETHYL)PHENYL)-
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Synthesis routes and methods I

Procedure details

Under nitrogen, 297 g of water and 246 g of hydrobromic acid (48% strength) were initially charged, and 80 g of 3-trifluoromethylaniline were introduced. The suspension that formed was stirred and cooled to −6° C. Over a period of 30 minutes, 37 g of sodium nitrite dissolved in 78 g of water were now added dropwise, and the mixture was stirred for another 30 minutes. The solution that had formed was subsequently, at 30° C., metered into an initial charge of 6 g of copper sulphate pentahydrate dissolved in 26 g of water. This mixture was now added dropwise over a period of 1.5 hours to an initial charge of 45 g of acetaldoxime, the temperature being controlled in such a manner that it did not exceed 40° C. The mixture was subsequently heated to 100° C. The crude product was distilled off together with water. After the water had been removed from the distillate, the crude product was distilled over a column. 44 g (=48% of theory) of 3-trifluoromethylacetophenone were obtained.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Name
Quantity
78 g
Type
solvent
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Name
Quantity
26 g
Type
solvent
Reaction Step Four
Quantity
6 g
Type
catalyst
Reaction Step Five
Quantity
246 g
Type
reactant
Reaction Step Six
Name
Quantity
297 g
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Under nitrogen, 1290 g of water and 740 g of hydrochloric acid (30% by weight strength) were initially charged and cooled to from −10 to −5° C. At below −5° C., 334 g of 3-aminobenzotrifluoride were then metered in (content 99.9%). 149 g of sodium nitrite were dissolved in 690 g of water and metered in at below 0° C. over the course of 2 hours. The mixture was then stirred for another 1 hour. Under nitrogen, an initial charge of 24 g of copper sulphate hydrate, 73 g of water and 183 g of acetaldoxime was heated to 28° C., and the diazonium salt solution which had been prepared beforehand was metered in with intensive stirring over the course of 2 hours. The mixture was allowed to react at 30° C. for another 30 minutes. After 1 hour, the mixture was heated to 100° C. and the crude product was distilled off together with water. After the removal of the water from the distillate, the crude product was distilled over a column. 202 g of 3-trifluoromethylacetophenone were obtained (content according to GC 99.1%). This corresponds to a yield of 51.5% of theory.
Quantity
334 g
Type
reactant
Reaction Step One
Quantity
149 g
Type
reactant
Reaction Step Two
Name
Quantity
690 g
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
183 g
Type
reactant
Reaction Step Four
Quantity
24 g
Type
catalyst
Reaction Step Four
Name
Quantity
73 g
Type
solvent
Reaction Step Four
Quantity
740 g
Type
reactant
Reaction Step Five
Name
Quantity
1290 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A third example is described in Research Disclosure (1997), 402 (Oct) P706 (No. 40221), (CA 127:294925h). This reference teaches the multi-step reaction of 3-trifluoromethylaniline sequentially with a) aqueous sulfuric acid, b) aqueous sodium nitrite, c) aqueous acetaldoxime, d) cuprous sulfate and sodium bicarbonate and e) hydrochloric acid to form 3-trifluoromethylacetophenone in 70% yield. However, the overall volume efficiency of this process scheme is very low.
[Compound]
Name
294925h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
cuprous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
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Type
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Reaction Step Four
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
W Zhuang, H Liu, Y Zhang, J He, P Wang - AMB Express, 2021 - Springer
(R)-1-[3-(Trifluoromethyl)phenyl]ethanol ((R)-MTF-PEL) is an important chiral building block for the synthesis of a neuroprotective compound, (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)…
Number of citations: 4 link.springer.com
K Hiraki, T Ishimoto, H Kawano - Bulletin of the Chemical Society of …, 2000 - journal.csj.jp
A dihydridoruthenium(II) complex, [RuH 2 (CO)(PPh 3 ) 3 ], reacts with styrene to give two species: a bis(styrene)ruthenium(0) complex, [Ru(CO)(CH 2 =CHPh) 2 (PPh 3 ) 2 ], and a …
Number of citations: 25 www.journal.csj.jp
YP Yang, JC Jiang, AC Huang, Y Tang, YC Liu… - Process Safety and …, 2022 - Elsevier
The high nickel layered oxide cathode LiNi 0.8 Co 0.1 Mn 0.1 O 2 (NCM811) is widely used in new energy power and equipment due to its high density and low cost. However, the …
Number of citations: 21 www.sciencedirect.com
PM Weintraub, DR Meyer… - The Journal of Organic …, 1980 - ACS Publications
The second mechanism might involve the intermediate formation of a four-coordinate iodine species in which iodine bears a negative charge. A similar intermediate was first proposed …
Number of citations: 5 pubs.acs.org
A Vargas, T Bürgi, M von Arx, R Hess, A Baiker - Journal of Catalysis, 2002 - Elsevier
… The position of the 3-trifluoromethyl acetophenone in the plot is rather odd. Its CHELP … The two conformations of the 3trifluoromethyl acetophenone have very similar orbital energies and …
Number of citations: 38 www.sciencedirect.com
O Daugulis, M Brookhart - Organometallics, 2004 - ACS Publications
The cleavage of C−C bonds of diaryl ketones and aryl alkyl ketones mediated by bulky (1,2,4-triisopropyl-3,5-dimethylcyclopentadienyl)rhodium bis(ethylene) (1) and (1,2,4-tri-tert-…
Number of citations: 82 pubs.acs.org
CA Chen, KH Wu, HM Gau - Angewandte Chemie, 2007 - Wiley Online Library
The asymmetric catalytic CÀC bond formation by addition of an organozinc reagent to aldehydes for the synthesis of enantiomerically pure secondary alcohols as building blocks for …
Number of citations: 95 onlinelibrary.wiley.com
M Barniol-Xicota, R Leiva, C Escolano, S Vazquez - Synthesis, 2016 - thieme-connect.com
Cinacalcet hydrochloride is the only approved drug acting as calcimimetic, a new class of compounds used in the therapy of secondary hyperparathyroidism and parathyroid carcinoma. …
Number of citations: 20 www.thieme-connect.com
J Rong, T Pellegrini… - Chemistry–A European …, 2016 - Wiley Online Library
… For example product 15 b was obtained from 3-trifluoromethyl acetophenone with an excellent er (98:2). Also remarkable are the excellent enantioselectivities obtained for products 15 d…
S Huo, H Chen, W Zuo - European Journal of Inorganic …, 2021 - Wiley Online Library
Novel chiral cobalt complex a containing amine(imine)diphosphine PN(H)NP ligand and complex b containing bis(amine)diphosphine PN(H)N(H)P ligand were synthesized. The …

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